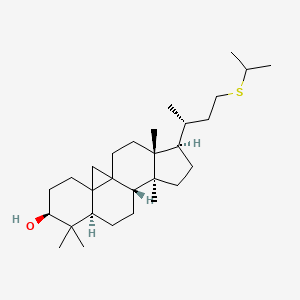

24-Thiacycloartanol

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C29H50OS |

|---|---|

Molekulargewicht |

446.8 g/mol |

IUPAC-Name |

(6S,8R,11S,12S,15R,16R)-7,7,12,16-tetramethyl-15-[(2R)-4-propan-2-ylsulfanylbutan-2-yl]pentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-ol |

InChI |

InChI=1S/C29H50OS/c1-19(2)31-17-12-20(3)21-10-13-27(7)23-9-8-22-25(4,5)24(30)11-14-28(22)18-29(23,28)16-15-26(21,27)6/h19-24,30H,8-18H2,1-7H3/t20-,21-,22+,23+,24+,26-,27+,28?,29?/m1/s1 |

InChI-Schlüssel |

RCCUSRZZXQUAQP-VMZLNZKESA-N |

Isomerische SMILES |

C[C@H](CCSC(C)C)[C@H]1CC[C@@]2([C@@]1(CCC34[C@H]2CC[C@@H]5C3(C4)CC[C@@H](C5(C)C)O)C)C |

Kanonische SMILES |

CC(C)SCCC(C)C1CCC2(C1(CCC34C2CCC5C3(C4)CCC(C5(C)C)O)C)C |

Herkunft des Produkts |

United States |

Enzymological Studies of 24 Thiacycloartanol and Sterol Methyltransferases

Sterol Methyltransferase (SMT) Characterization

Understanding the fundamental properties of SMTs is essential for comprehending their catalytic functions and interactions with inhibitors. This involves characterizing the purified enzymes, understanding their localization within the cell, and identifying different isoforms.

Recombinant SMTs from various sources have been successfully purified to homogeneity, allowing for detailed biochemical and kinetic analyses. For instance, the sterol C24-methyltransferase (24-SMT) from Candida albicans was purified to homogeneity using a combination of anion exchange chromatography, gel permeation chromatography, and fast performance liquid chromatography. The purified enzyme exhibited an apparent molecular mass of 178 kDa on gel permeation chromatography and 43 kDa on SDS-PAGE, indicating a tetrameric subunit organization, likely composed of four identical subunits researchgate.netnih.gov. Similarly, cloned soybean sterol methyltransferase was purified from Escherichia coli to gel electrophoretic homogeneity researchgate.netresearchgate.net. The recombinant SMT from Trypanosoma brucei was also purified to homogeneity, yielding a band at 40.0 kDa upon SDS-PAGE and demonstrating a tetrameric subunit organization nih.gov. These purification efforts confirm the availability of well-characterized enzyme preparations for detailed kinetic studies.

| Enzyme Source | Purification Method | Apparent Molecular Mass (kDa) | Subunit Composition | Reference |

| Candida albicans (Ca) | Anion exchange, Gel permeation, FPLC (Mono Q) | 178 (gel permeation), 43 (SDS-PAGE) | Tetrameric (4 identical subunits) | researchgate.netnih.gov |

| Glycine max (Soybean) | Purified from Escherichia coli to gel electrophoretic homogeneity | Not specified | Not specified | researchgate.netresearchgate.net |

| Trypanosoma brucei | Purified from E. coli expression system | 40.0 (SDS-PAGE) | Tetrameric | nih.gov |

SMTs are characteristically membrane-bound enzymes, necessitating specific techniques for their isolation and study. They are typically found associated with cellular membranes and are often studied in crude microsomal or detergent-solubilized preparations nih.govmdpi.comresearchgate.netmdpi.comresearchgate.netdntb.gov.ua. The membrane-bound nature of SMTs is a key factor in their cellular localization and function, influencing the methods used for their extraction and purification.

Research has identified distinct SMT isoforms with varying substrate specificities and catalytic roles. For example, in plants, SMT1 is primarily responsible for the C-methylation of cycloartenol (B190886), while SMT2 may catalyze a second C1-transfer activity mdpi.comresearchgate.netmdpi.com. Fungal SMT1, such as the one from Saccharomyces cerevisiae, prefers zymosterol (B116435) as a substrate mdpi.comnih.gov. These isoforms contribute to the diversity of sterol side chains found in different organisms. The functional characterization of these isoforms helps in understanding the specific pathways they regulate and their distinct roles in sterol biosynthesis.

Kinetic Mechanisms of SMT Catalysis

The kinetic analysis of SMTs, particularly in the presence of inhibitors like 24-thiacycloartanol, provides critical information about the reaction mechanism and the enzyme's active site.

Initial velocity studies are fundamental for characterizing enzyme kinetics and determining kinetic parameters such as Km and kcat. These studies help in elucidating the order of substrate addition and the formation of enzyme-substrate complexes. For instance, initial velocity experiments with soybean SMT indicated catalytic constants of 0.01 s⁻¹ for cycloartenol and 0.001 s⁻¹ for 24(28)-methylenelophenol researchgate.netresearchgate.net.

Product inhibition studies are also vital for distinguishing between different kinetic mechanisms. For this compound, studies have shown that it acts as a mechanism-based inactivator, leading to time-dependent inhibition. For example, this compound (4A) was found to irreversibly inactivate soybean SMT, exhibiting competitive and time-dependent inhibition with a Ki value of 2 μM and kinact of 0.3 min⁻¹ researchgate.netnih.govresearchgate.net. The fact that substrate protection can block this time-dependent inhibition suggests a site-directed inactivation mechanism nih.gov. Product inhibition studies with other analogs, such as 25-azalanosterol, have shown Ki values in the nanomolar range, indicating potent inhibition nih.govnih.gov.

Table of Kinetic Parameters for SMT Inhibition Studies

| Inhibitor/Analog | Enzyme Source | Ki (μM) | kinact (min⁻¹) | Kinetic Pattern | Reference |

| This compound (4A) | Glycine max (Soybean) | 2 | 0.3 | Competitive and time-dependent inactivation | researchgate.netnih.govresearchgate.net |

| 25-Azalanosterol | Trypanosoma brucei | 0.039 (39 nM) | Not specified | Not specified | nih.gov |

| 24(R,S),25-Epiminolanosterol | Trypanosoma brucei | 0.049 (49 nM) | Not specified | Not specified | nih.gov |

| 26,27-Dehydrozymosterol | Trypanosoma brucei | 29 | 0.26 | Not specified | nih.gov |

| Cyclobranol (47) | Glycine max (Soybean) | 25 | 0.15 | Time-dependent inactivation (partition ratio 0.04) | researchgate.net |

| 25-Azacycloartanol | Glycine max (Soybean) | 0.045 (45 nM) | Not specified | Non-competitive vs. cycloartenol | researchgate.net |

The kinetic mechanisms of SMT catalysis have been investigated, with hypotheses suggesting either a ternary complex or a binary (ping-pong) complex mechanism nih.govmdpi.comresearchgate.net. Two-substrate kinetic analysis using cycloartenol and S-adenosyl-l-methionine (AdoMet) has often generated an intersecting line pattern, characteristic of a ternary complex kinetic mechanism researchgate.netresearchgate.net. These mechanisms can proceed via random or ordered addition of substrates, which can be distinguished by product inhibition studies nih.govmdpi.comnih.gov. For example, the analysis of soybean SMT with cycloartenol and AdoMet indicated a ternary complex mechanism researchgate.netresearchgate.net. The high-energy intermediate analog, 25-azacycloartanol, was found to be a non-competitive inhibitor versus cycloartenol and an uncompetitive inhibitor versus AdoMet, providing further insights into the binding and reaction sequence within the ternary complex researchgate.netresearchgate.net.

Investigation of Isotope Effects (e.g., Deuterium (B1214612) Isotope Effects) on C-Methylation

While specific quantitative deuterium isotope effect (KIE) values directly attributed to this compound are not detailed in the available literature, studies involving SMTs frequently employ isotopic labeling to probe reaction mechanisms. For instance, the use of isotopically labeled methionine, such as [methyl-(²H)₃]methionine, has been utilized in conjunction with SMT studies to trace the incorporation of methyl groups into sterol products semanticscholar.org. This compound, recognized as a potent mechanism-based inactivator of plant SMTs, serves as a valuable probe to investigate the catalytic process and the nature of intermediates involved in C-methylation reactions semanticscholar.orgresearchgate.netmdpi.com. Its inactivation kinetics provide insights into the enzyme's active site and the chemical transformations it facilitates.

Mechanism of Sterol Alkylation by SMT

Role of S-Adenosyl-L-Methionine (AdoMet) as Methyl Donor

Sterol Methyltransferases catalyze a bi-substrate C-methyl transfer reaction, where S-Adenosyl-L-Methionine (AdoMet) serves as the essential methyl donor semanticscholar.orgmdpi.comresearchgate.net. AdoMet transfers its methyl group to the C-24 position of a sterol acceptor molecule. This process is fundamental to the formation of the characteristic 24-alkyl side chains found in phytosterols (B1254722) and ergosterol (B1671047) mdpi.comresearchgate.net. The reaction yields S-Adenosyl-L-homocysteine (AdoHcy) and the methylated sterol product researchgate.net.

Formation and Fate of High-Energy Intermediates (e.g., Carbocation Mimics)

The mechanism of SMT-catalyzed methylation is proposed to involve the formation of high-energy intermediates (HEIs) researchgate.net. Specifically, it is hypothesized that the reaction proceeds through cationic intermediates, such as C-24 and C-25 carbocations, which are transiently formed during the methylation process mdpi.com. This compound, acting as a mechanism-based inactivator, is believed to undergo C-methylation itself, generating a charged intermediate. This intermediate can then act as a methyl donor to covalently modify and inactivate the enzyme mdpi.com. The sulfonium (B1226848) salt derivative of this compound has been identified as a reversible, non-competitive inhibitor, functioning as a presumptive high-energy intermediate mimic researchgate.netmdpi.comresearchgate.net.

Stereochemical Features of C-Methylation Reactions

Sterol Methyltransferases are capable of creating diversity in sterol side chain structure and function, influencing the stereochemistry of the methylation process mdpi.comresearchgate.net. Fungi and plants produce Δ⁵-sterols that are modified at C-24 with either α or β chirality, resulting from the addition of one or two supernumerary carbon atoms mdpi.comdntb.gov.ua. The tightly coupled nature of the electrophilic alkylation reaction sequence catalyzed by SMTs can lead to phyla-specific product profiles, driven by competing reaction channels that dictate the formation of different intermediates and final products researchgate.net. While specific stereochemical outcomes directly linked to this compound's inactivation are not explicitly detailed, its role as a probe helps in understanding the enzyme's active site topography and the stereochemical constraints of the C-methylation reaction.

Molecular Mechanism of Sterol Methyltransferase Inactivation by 24 Thiacycloartanol

Inactivation Kinetics of 24-Thiacycloartanol

The kinetic profile of this compound's interaction with SMT reveals its nature as a time-dependent inactivator.

Studies have demonstrated that this compound acts as a competitive inhibitor of SMT mdpi.com. Furthermore, its inhibitory action is characterized by time-dependent kinetics, indicating that the compound requires a period of interaction with the enzyme to exert its full effect researchgate.netresearchgate.net. This time-dependent inactivation can be attenuated or prevented by increasing the concentration of the natural substrate during the preincubation phase, a characteristic that suggests the inhibitor binds to the enzyme's active site in a manner that is sensitive to substrate competition mdpi.com.

When cycloartenol (B190886) was used as a substrate, this compound (referred to as 4A in some studies) exhibited time-dependent inactivation kinetics researchgate.netresearchgate.net. The kinetic parameters determined for this interaction include an inhibition constant (Kᵢ) of 30 μM and an inactivation rate constant (kᵢₙₐ<0xE1><0xB5><0xA_>) of 0.30 min⁻¹ researchgate.netresearchgate.net. The half-life of inactivation (t₁/₂) is another parameter typically determined in such kinetic analyses, although specific values were not detailed in the provided search snippets.

Table 1: Kinetic Inactivation Parameters of this compound on SMT

| Parameter | Value | Unit | Reference |

| Kᵢ | 30 | μM | researchgate.netresearchgate.net |

| kᵢₙₐ<0xE1><0xB5><0xA> | 0.30 | min⁻¹ | researchgate.netresearchgate.net |

| t₁/₂ (Note) | Not Specified | - | - |

Note: The half-life of inactivation (t₁/₂) is a determined parameter in mechanism-based inactivation studies but was not explicitly provided in the consulted literature.

This compound is classified as a mechanism-based inactivator, a category of enzyme inhibitors that are converted into reactive species within the enzyme's active site, leading to covalent modification and irreversible loss of enzyme activity researchgate.netresearchgate.netmdpi.com. The observed time-dependent inhibition is a direct consequence of this irreversible process, where the enzyme's catalytic function is permanently compromised mdpi.com.

Structure Activity Relationship Sar Studies of 24 Thiacycloartanol Analogues

Design and Synthesis of Heteroatom-Substituted Sterol Analogues

The rational design of SMT inhibitors has been centered on mimicking the substrate, cycloartenol (B190886), and the carbocationic high-energy intermediates formed during the methylation reaction at the C-24 position. The introduction of a heteroatom, such as sulfur, into the sterol side chain at the 24-position is a key design element. This modification creates a molecule that can be recognized by the SMT active site but disrupts the normal catalytic process.

24-Thiacycloartanol was rationally designed as a substrate mimic of cycloartenol. While the specific, detailed synthetic route for this compound is not extensively published, the synthesis of analogous 25-thialanosterol has been described and provides a likely pathway. This synthesis typically begins with the ozonolysis of acetylated lanosterol (B1674476) to yield an aldehyde at the side chain. Subsequent reduction of the aldehyde to an alcohol, followed by activation as a tosylate, allows for the displacement of the tosylate group with methanethiolate (B1210775) to introduce the sulfur atom, yielding the 25-thia analogue. A similar strategy would be employed starting from cycloartenol to produce this compound.

Further modifications include the synthesis of sulfonium (B1226848) salts from the thia-analogues. For instance, treatment of a 25-thialanosterol with methyl iodide results in the formation of a 25-thialanosterol iodide, a sulfonium salt. nih.gov These sulfonium salts are designed to act as mimics of the high-energy carbocationic intermediate of the SMT-catalyzed reaction.

Evaluation of Inhibitory Potency and Mechanism of Action for Analogues

The inhibitory activities of these synthesized analogues have been evaluated against SMT from various sources, revealing important structure-function relationships.

Analogues featuring a sulfur atom at the C-24 position have been shown to be effective inhibitors of SMT. This compound, for example, has been identified as a potent irreversible, mechanism-based inactivator of soybean SMT. researchgate.net This type of inhibition is both time-dependent and competitive. researchgate.net The kinetic parameters for this compound's inactivation of soybean SMT have been determined, demonstrating its efficacy. researchgate.net

Other 24-thia substituted sterols, such as 25-thialanosterol, have also been evaluated against SMT from Candida albicans. These compounds generally exhibit modest to potent inhibitory activity. researchgate.net The data suggests that the presence of the sulfur atom in the side chain is crucial for the inhibitory action, likely by interfering with the enzymatic methylation process.

| Compound | Target Enzyme | Inhibition Type | Ki (μM) | kinact (min-1) |

|---|---|---|---|---|

| This compound | Soybean SMT | Mechanism-based inactivator | 2 | 0.3 |

| 25-Thialanosterol | C. albicans SMT | Mechanism-based inactivator | 5 | 0.013 |

A significant advancement in the design of SMT inhibitors has been the development of molecules that mimic the carbocationic transition states of the methylation reaction. These mimics, which include sulfonium salts, amidines, and imidazoles, have demonstrated substantially higher potency than the simple substrate analogues.

The sulfonium salt of this compound was found to be a reversible, non-competitive inhibitor of soybean SMT with a Ki value in the nanomolar range, indicating very tight binding to the enzyme. researchgate.net Similarly, the sulfonium salt of 25-thialanosterol is a reversible transition-state inhibitor of C. albicans SMT, also with a nanomolar Ki value. nih.gov

While specific studies on cycloartanol-based amidines and imidazoles as SMT inhibitors are not widely available, research on side-chain modified analogues of cholesterol and lanosterol has shown that compounds containing amidine and imidazole (B134444) functionalities are highly potent inhibitors of SMT. researchgate.net Their potency stems from their ability to mimic the charge and structure of the carbocationic intermediates, leading to strong binding in the enzyme's active site. researchgate.net The Ki values for these types of inhibitors are generally in the low nanomolar to high nanomolar range. researchgate.net

| Compound Class | Example Compound | Target Enzyme | Inhibition Type | Ki (nM) |

|---|---|---|---|---|

| Sulfonium Salt | This compound Sulfonium Salt | Soybean SMT | Reversible, Non-competitive | 55 |

| Sulfonium Salt | 25-Thialanosterol Iodide | C. albicans SMT | Reversible, Transition-state | 20 |

| Amidine Analogues | Lanosterol-based | C. albicans SMT | Reversible | 5-500 |

| Imidazole Analogues | Lanosterol-based | C. albicans SMT | Reversible | 5-500 |

Correlation of Structural Modifications with SMT Binding and Inactivation

The SAR studies reveal a clear correlation between the structural features of the analogues and their interaction with SMT. The presence of a heteroatom at the 24-position, particularly sulfur, allows the analogue to act as a substrate for the enzyme, leading to mechanism-based inactivation. This suggests that the enzyme initiates the catalytic process, but the presence of the sulfur atom leads to the formation of a reactive species that covalently binds to and inactivates the enzyme.

The significantly increased potency of the carbocation mimics (sulfonium salts, amidines, and imidazoles) highlights the importance of electrostatic interactions in the SMT active site. These positively charged molecules are thought to bind tightly to negatively charged amino acid residues in the active site that are responsible for stabilizing the natural carbocationic intermediates. The tight, reversible binding of these analogues supports the proposed mechanism of SMT catalysis.

Modulation of SMT Activity by Different Analogues and Their Kinetic Profiles

The different classes of this compound analogues modulate SMT activity through distinct kinetic profiles.

24-Thia Substrate Analogues: These compounds, like this compound, act as mechanism-based inactivators. They initially bind to the enzyme in a competitive manner, as evidenced by the protection offered by the native substrate. researchgate.net Following binding, a time-dependent inactivation of the enzyme occurs, which is characteristic of suicide substrates. The kinetic parameters Ki and kinact quantify the affinity of the inhibitor for the enzyme and the rate of inactivation, respectively.

Carbocation Intermediate Mimics: These analogues, such as the sulfonium salt of this compound, typically exhibit reversible inhibition. The sulfonium salt of this compound, for instance, displays non-competitive inhibition, suggesting that it may bind to a site on the enzyme that is distinct from the substrate-binding site, or to the enzyme-substrate complex. researchgate.net Their very low Ki values indicate that they are potent inhibitors that bind with high affinity. The reversible nature of their inhibition means that their effect can be overcome by removing the inhibitor.

Application of 24 Thiacycloartanol in Biochemical Probes and Research Tools

Probing Catalysis and Topography of SMT Active Site

As a mechanism-based inactivator, 24-Thiacycloartanol provides a unique window into the catalytic process and structural architecture of SMTs. Upon binding to the SMT active site, it mimics the natural sterol substrate and undergoes C-methylation. This process generates a reactive intermediate, proposed to be a charged species, which then covalently modifies the enzyme, leading to irreversible inactivation. researchgate.netresearchgate.netnih.govmdpi.com This time-dependent inactivation is characterized by specific kinetic parameters, such as the inhibition constant (Ki) and the rate of inactivation (kinact). For instance, studies with recombinant soybean SMT1 have reported a Ki of 2 µM and a kinact of 0.3 min⁻¹ for this compound, highlighting its potent inhibitory action. researchgate.netresearchgate.netresearchgate.net

The binding of this compound is site-directed, meaning its inhibitory effect can be attenuated or blocked by the presence of the natural substrate, suggesting a competitive interaction. researchgate.netresearchgate.netnih.gov This competitive binding allows researchers to map regions of the active site. Evidence suggests that a specific region, designated as Region I (spanning residues T78 to F91), is crucial for sterol binding and catalysis, as indicated by its conservation and interaction with inactivators. researchgate.net Furthermore, the covalent modification of amino acid residues within the active site by the inactivator can be identified using proteomic techniques, such as mass spectrometry, thereby pinpointing the exact location of interaction and providing detailed information about the enzyme's catalytic machinery. researchgate.net

Deciphering Substrate Requirements for SMT Activity

This compound, by virtue of its structural similarity to natural sterol substrates like cycloartenol (B190886), serves as an excellent tool for investigating the substrate specificity of SMT enzymes. researchgate.netresearchgate.net Its interaction with various SMT isoforms helps elucidate the structural features of sterols that are recognized and processed by the enzyme. Research indicates that the size, shape, and electronic properties of the sterol molecule significantly influence its binding affinity and catalytic efficiency. nih.govmdpi.com

The existence of different SMT isoforms, such as SMT1 and SMT2, each with distinct substrate preferences, can be effectively studied using inhibitors like this compound. For example, fungal SMT1 enzymes typically show a preference for zymosterol (B116435), while plant SMT1 enzymes favor cycloartenol. nih.gov By observing how this compound and its analogs interact with these different isoforms, researchers can gain a deeper understanding of the molecular basis for these specificities. The tight binding of certain substrate mimics, with Km/Ki ratios reaching approximately 1000, underscores their utility in probing the precise recognition mechanisms of SMT active sites. mdpi.com

Investigating Sterol Synthesis Pathways in Various Organisms (Plants, Fungi, Protozoa)

The role of SMTs in essential metabolic pathways across diverse eukaryotic life forms makes them prime targets for therapeutic development. Since SMTs are absent in mammals but vital for organisms like fungi and protozoa (e.g., Leishmania, where ergosterol (B1671047) synthesis is critical for membrane function), inhibitors like this compound are instrumental in studying these pathways. researchgate.netnih.govmdpi.commolaid.comresearchgate.net

In fungi, the inhibition of SMT by this compound disrupts the biosynthesis of ergosterol, a key component of fungal cell membranes. This disruption can lead to cell death or altered membrane properties, offering a strategy for developing novel antifungal agents. researchgate.netnih.govresearchgate.net Similarly, in protozoa like Leishmania, targeting SMT is a promising approach for antiparasitic drug discovery due to the parasite's reliance on ergosterol. molaid.comresearchgate.net In plants, this compound aids in understanding the biosynthesis of sitosterol (B1666911) and other phytosterols (B1254722), which are crucial for plant growth and development, and can also be manipulated to enhance crop resistance or yield. researchgate.netnih.gov The use of such inhibitors helps identify rate-limiting steps in these complex pathways, providing targets for metabolic engineering and drug design.

Comparative Biochemical Analysis of SMTs from Different Biological Sources

The application of this compound extends to the comparative analysis of SMT enzymes originating from different biological sources, including plants (e.g., soybean), fungi (Candida albicans, yeast), and protozoa (Leishmania). researchgate.netresearchgate.netnih.govmdpi.com By testing the inhibitory effects and kinetic parameters of this compound on SMTs from these diverse organisms, researchers can identify conserved structural features and functional differences in their active sites and catalytic mechanisms.

For instance, comparing the substrate preferences and inhibition profiles of plant SMT1 (which prefers cycloartenol) versus fungal SMT1 (which prefers zymosterol) provides critical insights into the evolutionary divergence of these enzymes. nih.gov Such comparative studies not only illuminate the biochemical adaptations of sterol synthesis pathways across species but also contribute to a broader understanding of sterol evolution and the development of species-specific inhibitors.

Data Tables

Table 1: Kinetic Parameters of this compound as an SMT Inactivator

| Enzyme Source | Inhibitor | Ki | kinact | Reference(s) |

| Glycine max (Soybean) SMT1 | This compound | 2 µM | 0.3 min⁻¹ | researchgate.netresearchgate.netresearchgate.net |

| Prototheca wickerhamii SMT1 | This compound | 30 µM | 0.30 min⁻¹ | researchgate.net |

Table 2: Role of this compound in Investigating SMTs Across Organisms

| Organism Type | SMT Function Studied | Key Findings/Application of 24-TC |

| Plants | Probing active site topography and catalysis; Deciphering cycloartenol methylation. | Irreversible inactivation reveals active site region; aids in understanding plant sterol (sitosterol) biosynthesis. researchgate.netresearchgate.netnih.gov |

| Fungi | Investigating ergosterol biosynthesis; Identifying antifungal leads. | Disrupts ergosterol synthesis, leading to potential antifungal agents; helps understand substrate specificity (e.g., zymosterol). researchgate.netnih.gov |

| Protozoa | Targeting ergosterol synthesis for antiparasitic drug development. | Crucial for Leishmania ergosterol synthesis; serves as a target for novel antiparasitic drug discovery. molaid.comresearchgate.net |

Compound Name List

this compound (24-TC)

Cycloartenol

Ergosterol

Sitosterol

Cholesterol

Zymosterol

24-Methylene cycloartenol

Fecosterol

24(28)-Methylene lanosterol

Isofucosterol

24(28)-Methylenelophenol

25-Azalanosterol

25-Azacycloartenol

Solasodine

24(R,S)-25-epiminolanosterol

S-adenosyl-L-methionine (AdoMet)

S-adenosyl-L-homocysteine (AdoHcy)

24-thaicycloartenol

Compound 41 (charged intermediate)

Cyclobranol

26-homocycloartenol

3β-fluorolanostadiene

Future Directions in 24 Thiacycloartanol Research

Exploration of Additional SMT Isoforms and Their Specific Interactions

The initial characterization of 24-thiacycloartanol was performed using SMT from soybean (Glycine max) and the yeast Candida albicans. researchgate.net However, the diversity of SMT isoforms across different species presents an opportunity to explore the specific interactions of this compound with a broader range of these enzymes. For instance, SMTs from various plants, fungi, and protozoa exhibit differences in substrate specificity and kinetic properties. A comparative study of this compound's inhibitory effects on a panel of SMT isoforms could reveal key structural and mechanistic variations among these enzymes.

Future research should focus on isolating or recombinantly expressing SMT isoforms from diverse organisms, particularly those of agricultural or medicinal relevance. By determining the kinetic parameters of inactivation (K_i and k_inact) for this compound against each isoform, a deeper understanding of the enzyme's active site architecture and catalytic mechanism can be achieved. This approach will also shed light on the evolutionary divergence of SMTs and may inform the design of more selective inhibitors.

| SMT Isoform Source | Potential Research Focus |

| Pathogenic Fungi (e.g., Aspergillus fumigatus) | Elucidating species-specific interactions for antifungal development. |

| Crop Plants (e.g., Oryza sativa) | Understanding differential regulation of phytosterol biosynthesis. |

| Protozoan Parasites (e.g., Leishmania species) | Targeting unique SMT features for anti-parasitic drug design. |

Advanced Computational Modeling for Mechanism Prediction

Computational approaches, such as homology modeling, molecular docking, and molecular dynamics (MD) simulations, are becoming increasingly powerful in predicting the interactions between enzymes and their inhibitors. nih.gov While the general mechanism of SMT inactivation by this compound is understood to involve the formation of a high-energy intermediate mimic, detailed computational models can provide a more granular view of this process.

Future computational studies should aim to build high-resolution models of various SMT isoforms complexed with this compound and its sulfonium (B1226848) salt derivative. researchgate.net These models can be used to:

Predict the precise binding orientation of the inhibitor within the active site.

Identify the key amino acid residues involved in catalysis and inhibitor binding.

Simulate the covalent modification of the enzyme by the inhibitor.

Calculate the binding free energies to predict the potency of novel analogues.

Such in silico studies will not only complement experimental findings but also guide the rational design of new inhibitors with improved properties. nih.gov

Development of Novel Analogues for Mechanistic Dissection of SMTs

The synthesis of novel analogues of this compound is a promising avenue for dissecting the intricate mechanism of SMTs. By systematically modifying the structure of this compound, researchers can probe the specific requirements of the enzyme's active site. For example, alterations to the sterol nucleus or the side chain can provide insights into substrate recognition and the conformational changes that occur during catalysis.

Future synthetic efforts could focus on:

Introducing reporter groups: Incorporating fluorescent or spin-labeled probes into the this compound scaffold would enable the use of advanced spectroscopic techniques to study enzyme-inhibitor dynamics.

Varying the heteroatom: Replacing the sulfur atom in the thiacycloartanol ring with other heteroatoms could modulate the electronic properties of the molecule and its reactivity within the active site.

Modifying the side chain: Synthesizing analogues with different alkyl substitutions on the side chain can help to map the steric and electronic constraints of the SMT active site.

These novel analogues will serve as powerful chemical tools to further elucidate the catalytic mechanism of SMTs and the structural basis for their substrate specificity.

Integration with Omics Technologies for Systems-Level Understanding of Sterol Metabolism

Proteomics: By comparing the proteomes of cells treated with this compound to untreated cells, researchers can identify changes in the expression levels of other enzymes involved in sterol biosynthesis and related pathways. nih.govmdpi.com This could reveal compensatory mechanisms that organisms employ to cope with the disruption of sterol metabolism.

Lipidomics: A comprehensive lipidomic analysis of this compound-treated cells will provide a detailed profile of the changes in sterol intermediates and other lipid classes. nih.gov This can help to identify novel biomarkers of SMT inhibition and to understand the downstream consequences of altered sterol profiles on membrane structure and function.

By combining these omics approaches with traditional biochemical and genetic techniques, a more holistic understanding of the role of SMT in cellular physiology and the far-reaching effects of its inhibition by this compound can be achieved.

Q & A

Q. How can researchers ethically address unintended environmental impacts of this compound in agrochemical studies?

- Methodological Answer : Conduct ecotoxicity assays (e.g., Daphnia magna survival, soil microbial diversity tests) under OECD guidelines. Use computational models (e.g., ECOSAR) to predict environmental persistence. Disclose potential risks in manuscripts and seek institutional biosafety committee approval before field trials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.